

^1H NMR spectrum of 4-Amino-2-hydroxypyridine

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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

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An In-depth Technical Guide to the ^1H NMR Spectrum of 4-Amino-2-hydroxypyridine

Authored by: A Senior Application Scientist

Introduction: Characterizing a Heterocycle of Pharmaceutical Interest

4-Amino-2-hydroxypyridine is a substituted pyridine derivative with significant applications as a pharmaceutical intermediate and a functional reagent in organic synthesis[1]. Accurate structural elucidation and purity assessment are paramount in drug development, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool. This guide provides a comprehensive analysis of the ^1H NMR spectrum of **4-Amino-2-hydroxypyridine**, moving beyond a simple data report to explain the underlying chemical principles that govern its spectral features. A key focus will be the phenomenon of tautomerism, which is critical for correctly interpreting the spectrum.

The Decisive Role of Tautomerism

A foundational concept for understanding the NMR spectrum of this molecule is keto-enol tautomerism. **4-Amino-2-hydroxypyridine** can exist in equilibrium with its tautomer, 4-Amino-1H-pyridin-2-one. In most common NMR solvents, the pyridone (keto) form is heavily favored due to its aromatic character and the stability conferred by the strong carbon-oxygen double bond (amide functionality)[2][3]. Therefore, the observed ^1H NMR spectrum will predominantly reflect the structure of the 4-Amino-1H-pyridin-2-one tautomer.

Caption: Tautomeric equilibrium of **4-Amino-2-hydroxypyridine**.

Interpreting the Predicted ^1H NMR Spectrum (in DMSO- d_6)

The choice of solvent is critical for analyzing compounds with exchangeable protons (NH, OH). Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice as it readily forms hydrogen bonds, slowing down the exchange rate of the N-H protons and allowing them to be observed as distinct signals. The following analysis is based on the dominant 4-Amino-1H-pyridin-2-one tautomer.

Caption: Structure of 4-Amino-1H-pyridin-2-one with proton labels.

Signal-by-Signal Analysis

- H6 Proton ($\delta \approx 7.0\text{-}7.5$ ppm, doublet):
 - Chemical Shift: This proton is adjacent to the amide nitrogen (N1) and is significantly influenced by the electron-withdrawing nature and magnetic anisotropy of the nearby carbonyl group ($\text{C}2=\text{O}$). This deshielding effect shifts its signal downfield into the aromatic region.
 - Multiplicity: It is coupled to the adjacent H5 proton, resulting in a doublet. The expected ortho-coupling constant ($^3J_{\text{H6-H5}}$) is typically in the range of 6-9 Hz[4].
- H5 Proton ($\delta \approx 5.8\text{-}6.2$ ppm, doublet of doublets):
 - Chemical Shift: This proton is positioned ortho to the electron-donating amino group ($-\text{NH}_2$) and meta to the carbonyl group. The strong shielding effect of the amino group shifts this signal significantly upfield compared to other ring protons.
 - Multiplicity: It experiences ortho-coupling to H6 (6-9 Hz) and a smaller meta-coupling to H3 (2-3 Hz), resulting in a doublet of doublets (dd)[4].
- H3 Proton ($\delta \approx 5.5\text{-}5.9$ ppm, doublet):
 - Chemical Shift: Located adjacent to the electron-donating amino group and the carbonyl group, its chemical shift is a balance of these opposing electronic effects. It typically appears at the most upfield position of the ring protons.

- Multiplicity: This proton is coupled to H5 through a meta-relationship ($^4J_{H3-H5}$), which gives rise to a doublet with a small coupling constant of approximately 2-3 Hz. Any para-coupling to H6 is usually negligible or unresolved[4].
- Amide Proton (N1-H) ($\delta \approx 10.0$ -12.0 ppm, broad singlet):
 - Chemical Shift: The N-H proton of the lactam ring is acidic and participates in strong hydrogen bonding with the DMSO solvent. This causes a significant downfield shift, often appearing well past 10 ppm[4].
 - Multiplicity: Due to quadrupole broadening from the nitrogen atom and chemical exchange, this signal is typically observed as a broad singlet.
- Amino Protons (C4-NH₂) ($\delta \approx 5.0$ -6.0 ppm, broad singlet):
 - Chemical Shift: The chemical shift of amino protons can vary depending on concentration, temperature, and solvent. In DMSO, they are typically observed as a broad signal in the mid-field region.
 - Multiplicity: Similar to the amide proton, these protons exhibit broad signals due to exchange and quadrupolar effects.

Key Factors Influencing the Spectrum

- Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can alter the tautomeric equilibrium and the chemical shifts of labile protons. In non-polar solvents like CDCl₃, the enol form might be more present, and N-H protons may be broadened to the point of being unobservable[3][5]. Using DMSO-d₆ is the standard, reliable choice for this class of compounds.
- pH and Protonation: The spectrum is highly sensitive to pH. In acidic conditions, protonation can occur at the N1 nitrogen, the exocyclic amino group, or the carbonyl oxygen. This would dramatically alter the electronic structure of the ring, leading to significant changes in the chemical shifts of all protons[6][7].

Protocol for High-Quality ¹H NMR Data Acquisition

This protocol outlines the steps for obtaining a publication-quality ^1H NMR spectrum on a standard 400 MHz or higher spectrometer.

I. Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **4-Amino-2-hydroxypyridine** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO- d_6 ($\geq 99.9\%$ D) to the NMR tube using a pipette.
- Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved. Mild heating may be applied if necessary, but allow the sample to return to room temperature before analysis.

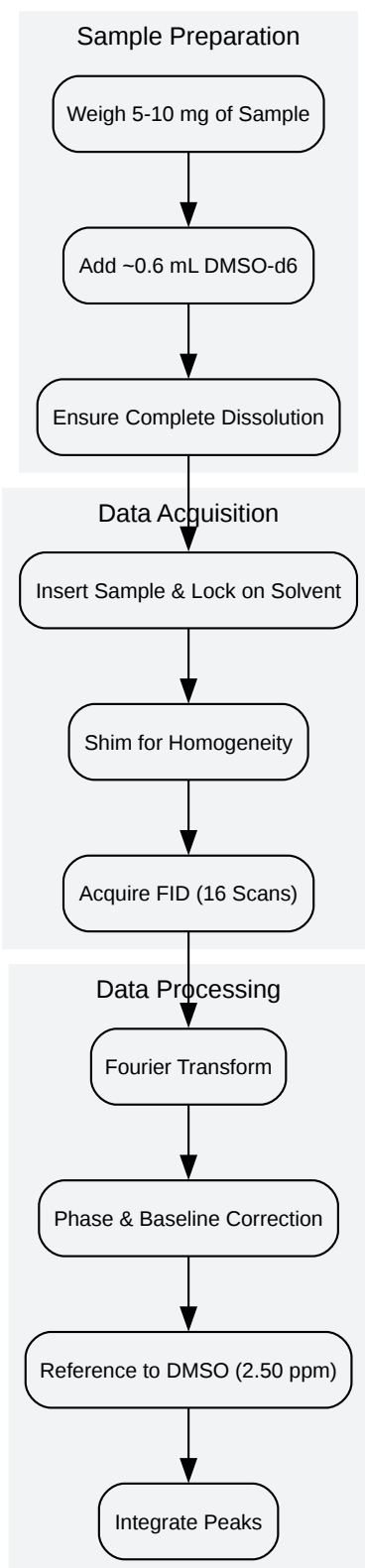
II. NMR Spectrometer Setup and Data Acquisition

- Sample Insertion: Insert the NMR tube into the spectrometer.
- Locking: Lock the spectrometer on the deuterium signal of the DMSO- d_6 solvent. This step ensures field stability during the experiment.
- Shimming: Optimize the magnetic field homogeneity by shimming. This process, which can be automated, is crucial for achieving narrow, symmetrical peak shapes and resolving fine coupling patterns[4].
- Tuning and Matching: Tune and match the probe for the ^1H frequency to ensure maximum signal sensitivity.
- Acquisition: Acquire the ^1H NMR spectrum using standard single-pulse parameters. A typical experiment would involve:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2-5 seconds

- Number of Scans: 8-16 scans (adjust as needed for signal-to-noise ratio)

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum[4].
- Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline at the base of each peak.
- Baseline Correction: Apply a polynomial baseline correction to remove any broad distortions.
- Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak (a quintet) to 2.50 ppm[8].
- Integration: Integrate all signals to determine the relative ratio of protons. The ring protons (H6, H5, H3) and the amide proton (N1-H) should each integrate to 1, while the amino group (-NH₂) should integrate to 2.



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Caption: Standard workflow for NMR analysis.

Data Summary Table

The table below summarizes the predicted ^1H NMR data for 4-Amino-1H-pyridin-2-one in DMSO- d_6 .

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N1-H (Amide)	10.0 - 12.0	br s	-	1H
H6	7.0 - 7.5	d	$^3J = 6-9$	1H
H5	5.8 - 6.2	dd	$^3J = 6-9$, $^4J = 2-3$	1H
H3	5.5 - 5.9	d	$^4J = 2-3$	1H
NH ₂ (Amino)	5.0 - 6.0	br s	-	2H

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br = broad

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